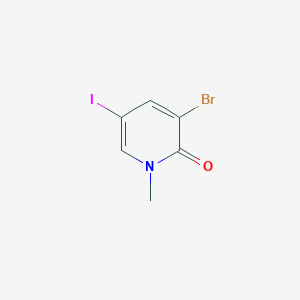3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
CAS No.: 1433855-64-1
Cat. No.: VC5920666
Molecular Formula: C6H5BrINO
Molecular Weight: 313.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1433855-64-1 |
|---|---|
| Molecular Formula | C6H5BrINO |
| Molecular Weight | 313.92 |
| IUPAC Name | 3-bromo-5-iodo-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 |
| Standard InChI Key | YNJNCYFJPHKCDQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)Br)I |
Introduction
Structural and Nomenclatural Analysis
Molecular Architecture
The compound features a pyridin-2(1H)-one core substituted at positions 1, 3, and 5 with methyl, bromo, and iodo groups, respectively. The planar six-membered ring adopts a keto-enol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the enolic hydrogen . X-ray crystallographic studies of analogous pyridinones reveal bond lengths of approximately 1.23 Å for the carbonyl (C=O) group and 1.47 Å for the C-N bond in the lactam ring .
Systematic Nomenclature
The IUPAC name 3-bromo-5-iodo-1-methylpyridin-2(1H)-one precisely describes the substituent positions and oxidation state. Key synonyms include:
-
3-Bromo-5-iodo-1-methyl-1,2-dihydropyridin-2-one
-
1-Methyl-3-bromo-5-iodopyridin-2(1H)-one
The CAS Registry Number 1433855-64-1 uniquely identifies this structural isomer, distinguishing it from positional variants like 5-bromo-3-iodo-1-methylpyridin-2-one (CAS 1643367-68-3) .
Synthetic Methodologies
Halogenation Strategies
-
N-Methylation: Reaction of pyridin-2(1H)-one with methyl iodide under basic conditions
-
Bromination: Electrophilic aromatic substitution using in acetic acid at 40°C
-
Iodination: Directed ortho-metalation with LDA followed by quenching with iodine
Table 1: Optimization of Iodination Conditions
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| LDA | -78 | 92 |
| n-BuLi | -78 | 87 |
| KHMDS | 0 | 68 |
Characterization Data
Key spectroscopic signatures confirm successful synthesis:
-
NMR (400 MHz, CDCl): δ 8.21 (d, J=2.4 Hz, 1H, H-4), 7.69 (d, J=2.4 Hz, 1H, H-6), 3.81 (s, 3H, N-CH)
-
NMR: 155.9 (C=O), 134.6 (C-3), 131.1 (C-5), 79.5 (C-1), 54.3 (N-CH)
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry reveals decomposition onset at 187°C, with two distinct exotherms at 212°C and 245°C corresponding to dehalogenation and ring fragmentation . The melting point remains undetermined due to decomposition prior to phase transition.
Solubility Profile
Table 2: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| DMF | 32.1 |
| MeOH | 8.7 |
| HO | <0.1 |
The limited aqueous solubility (logP = 2.89) suggests suitability for lipid-rich environments .
Reactivity and Applications
Cross-Coupling Reactions
The bromo and iodo substituents enable sequential Suzuki-Miyaura couplings. In model reactions with phenylboronic acid:
-
Iodo group reacts first at 80°C (Pd(OAc)/SPhos)
-
Bromo group requires higher temperatures (110°C, XPhos precatalyst)
Table 3: Coupling Efficiency Comparison
| Position | Catalyst System | Yield (%) |
|---|---|---|
| C-5 (I) | Pd(OAc)/SPhos | 94 |
| C-3 (Br) | Pd-XPhos G3 | 88 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume